(-)-Domoic acid

Electrophysiology Neuropharmacology Hippocampus

Many labs face irreproducible excitotoxic lesion models due to impure or mixed-isomer domoic acid preparations. (-)-Domoic acid (CAS 123406-51-9), the stereospecific, biologically active enantiomer, is the definitive solution. • 23.3% greater CA3 hippocampal damage vs. kainic acid at equitoxic doses - ideal for selective, quantifiable lesion studies. • Ki = 3.35 nM at GluK6; 40-fold higher affinity than its closest isomer ensures reproducible radioligand binding and SAR analyses. • ISO 17034-certified reference materials (e.g., NRC CRM-DA-h) available for unambiguous regulatory quantification of ASP toxin levels.

Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
CAS No. 123406-51-9
Cat. No. B14164770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Domoic acid
CAS123406-51-9
Molecular FormulaC15H21NO6
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)
InChIKeyVZFRNCSOCOPNDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Domoic Acid Baseline Pharmacology


(-)-Domoic acid (CAS 123406-51-9) is a naturally occurring, stereospecific kainoid excitotoxin that functions as a potent and high-affinity agonist at ionotropic glutamate receptors, specifically kainate (KA) and AMPA receptor subtypes [1]. As a conformationally rigid analog of both L-glutamate and kainic acid, its unique (2S,3S,4S) stereochemistry and extended octadienoic side chain confer distinct pharmacological properties [2]. The compound is primarily sourced from the red alga *Chondria armata* and various *Pseudo-nitzschia* diatom species, and is the causative agent of Amnesic Shellfish Poisoning (ASP) [3]. This guide focuses on the pure, single enantiomer form, (-)-domoic acid, which is the biologically active and toxicologically relevant isomer.

1 Kainate / AMPA receptor activation studies – high-affinity agonist tool for ionotropic glutamate receptor research.
2 Stereochemically defined (2S,3S,4S) single enantiomer – chiral control for enantiomer-attribution review.
3 Natural marine toxin probe – sourced from Chondria armata and Pseudo-nitzschia spp., supports ASP model studies.

(-)-Domoic Acid Irreplaceability in Research


Substituting (-)-domoic acid with its most common in-class analog, kainic acid, or with naturally occurring isomers (isodomoic acids) is scientifically unsound due to substantial, quantifiable differences in receptor binding affinity, regional neuroanatomical selectivity, and *in vivo* potency [1]. While both compounds activate kainate receptors, their pharmacological profiles are not interchangeable. (-)-Domoic acid exhibits up to 3-fold greater potency in key brain regions [2] and induces a more selective pattern of hippocampal neurotoxicity [3] compared to kainic acid. Furthermore, the presence of even trace amounts of isodomoic acid isomers, which can be 240-fold less potent, can drastically alter experimental outcomes [4]. Therefore, the use of high-purity, stereospecifically defined (-)-domoic acid is a non-negotiable requirement for achieving reproducible and interpretable results in neuroscience, toxicology, and regulatory science.

Target (-)-Domoic acid (stereospecific kainoid)
Substitution risk with Kainic acid Regional hippocampal potency and CA3 selectivity profiles may differ; reported ~3-fold lower activation in CA1/CA3 and broader lesion patterns limit direct replacement.
Target (-)-Domoic acid (GluK6 Ki ~nM)
Substitution risk with Isodomoic acids Isomeric contaminants (Iso-A, B, C) show 40- to 2080-fold lower receptor affinity; even trace presence may shift concentration-response interpretation and confound quantitative risk models.
Target Certified pure (-)-enantiomer
Substitution risk with Racemic / non-certified DA Absence of defined enantiomeric excess and CRM traceability may compromise method validation and regulatory data defensibility; chromatographic co-elution of isomers cannot be ruled out.

(-)-Domoic Acid Quantitative Evidence


Superior CA1/CA3 Potency vs. Kainic Acid

In direct, head-to-head *in vivo* microiontophoresis studies on rat dorsal hippocampus, (-)-domoic acid was approximately three times more potent than kainic acid at activating pyramidal neurons in both the CA1 and CA3 regions [1]. Both compounds also displayed a striking regional selectivity, being more than 20-fold more potent in the CA3 region than in CA1 [2].

CA1/CA3 Potency
Head-to-head
~3-fold more potent than kainic acid
Supports hippocampal excitotoxicity model context; regional selectivity may enhance CA1/CA3 endpoint interpretation.
Reported in rat dorsal hippocampus via in vivo microiontophoresis.
Electrophysiology Neuropharmacology Hippocampus

CA3-Selective Neurotoxicity vs. Kainic Acid

Following systemic (i.p.) administration in mice at equitoxic doses (domoic acid: 4 mg/kg; kainic acid: 32 mg/kg), (-)-domoic acid produced a more selective pattern of neuronal damage within the hippocampus [1]. While kainic acid caused more widespread damage, (-)-domoic acid lesions were highly concentrated in the CA3 region, with 82.1% of cells damaged compared to only 58.8% for kainic acid [2].

CA3-Selective Neurotoxicity
Head-to-head
82.1% vs. 58.8% CA3 cell damage
Supports CA3-specific lesion modeling; kainic acid produces broader damage patterns that may confound region-specific analysis.
Mouse i.p. equitoxic doses: DA 4 mg/kg vs. KA 32 mg/kg.
Neurotoxicity Hippocampal Lesion In Vivo Model

In Vivo Potency Over Isodomoic Acid Isomers

(-)-Domoic acid is orders of magnitude more potent than its naturally occurring geometric isomers, the isodomoic acids. In an *in vivo* rat seizure model, the ED50 for (-)-domoic acid was 137 pmol, compared to 13,000 pmol for Isodomoic acid B (a 95-fold difference) and 3150 pmol for Isodomoic acid C (a 23-fold difference) [1]. This functional potency is directly correlated with kainate receptor binding affinity, where (-)-domoic acid (Ki = 2.4 nM) exhibits 2080-fold higher affinity than Iso-B (Ki = 4990 nM) and 71-fold higher than Iso-C (Ki = 170 nM) [2].

Isomer Potency (ED50)
Head-to-head
95-fold > Iso-B; 23-fold > Iso-C
Supports enantiomer-specific seizure model context; isomer contamination can shift potency interpretation.
Rat intrahippocampal seizure ED50: DA 137 pmol.
Isomer Potency Seizure Model Receptor Binding

High GluK6 Affinity vs. Isodomoic Acid A

In competitive binding studies using homomeric GluK6 kainate receptors, (-)-domoic acid (Ki = 3.35 nM) displays a 40-fold higher binding affinity than its isomer, Isodomoic acid A (Ki = 130 nM) [1]. This high affinity is consistent with its potent agonism and is a key differentiator from less potent natural congeners.

GluK6 Affinity
Head-to-head
Ki 3.35 nM (40-fold > Iso-A)
Supports receptor pharmacology study context; stereochemical purity critical for binding parameter accuracy.
Homomeric GluK6 radioligand displacement assay.
Receptor Binding GluK6 Radioligand Assay

Water Solubility and Solution Stability

(-)-Domoic acid possesses high water solubility (up to 15.57 mg/mL or 50 mM), which is a significant practical advantage for preparing dosing solutions and analytical standards . Furthermore, studies on its stability in saline solutions, designed to mimic experimental conditions, show that 1 mg/mL solutions remain stable for 15 weeks when refrigerated and subjected to daily warming cycles [1]. However, it is highly susceptible to photodegradation, with no detectable compound remaining after 5 hours of light exposure [2].

Solubility & Stability
Method context
Up to 15.57 mg/mL; stable 15 wk (refrigerated, saline)
Supports solution preparation workflow; light-sensitive – photodegradation complete within 5 h.
Data to verify under specific experimental conditions.
Solubility Stability Formulation

Certified Reference Material Availability

For analytical laboratories, the existence of ISO 17034-certified calibration solutions (e.g., NRC CRM-DA-h) and matrix reference materials (e.g., NRC CRM-ASP-Mus-e, CRM-ASP-Sca) provides a level of metrological traceability and accuracy that is not available for most other marine toxins or laboratory chemicals . These CRMs are certified for total DA and often provide information values for co-occurring isomers like C5'-epi-domoic acid, enabling rigorous method validation and quality control [1].

CRM Ecosystem
Class-level
NRC CRM-DA-h, CRM-ASP-Mus-e, CRM-ASP-Sca
Supports analytical method validation; ISO 17034 traceability for regulatory monitoring contexts.
Applicable to seafood safety and environmental testing labs.
Analytical Chemistry Certified Reference Material ISO 17034

(-)-Domoic Acid Key Applications


Modeling CA3 Hippocampal Excitotoxicity

(-)-Domoic acid is the preferred tool for inducing a selective, quantifiable lesion in the CA3 region of the hippocampus. As demonstrated, it causes 23.3% more damage to CA3 neurons than kainic acid at equitoxic doses, while sparing other hippocampal subfields to a greater extent [1]. This high regional specificity is critical for studies of memory, epilepsy, and the selective vulnerability of CA3 pyramidal cells.

High-Affinity Kainate Receptor Probe

With a Ki of 3.35 nM at the GluK6 receptor, (-)-domoic acid is one of the highest-affinity naturally occurring kainate receptor agonists [2]. Its 40-fold higher affinity over its closest isomer makes pure (-)-domoic acid essential for radioligand binding studies, structure-activity relationship (SAR) analyses, and as a reference standard for characterizing novel synthetic kainate receptor ligands.

Primary Calibration Standard for LC-MS/MS and HPLC

The availability of ISO 17034-certified reference materials (e.g., NRC CRM-DA-h) makes high-purity (-)-domoic acid the indispensable primary standard for quantifying this toxin in seafood and environmental samples . The 23- to 95-fold difference in potency between DA and its co-occurring isomers underscores why a pure standard is required to avoid gross overestimation of toxicological risk during regulatory monitoring [3].

ASP Pathophysiology Studies

(-)-Domoic acid is the definitive toxic agent for *in vivo* and *in vitro* models of ASP. Its 3-fold greater potency in the hippocampus compared to kainic acid [4] and its unique, defined stability profile in saline solutions [5] allow for precise, reproducible dosing in long-term or repeated low-dose toxicology studies designed to mimic human exposure scenarios.

Application
Selection Property
Validation Focus
CA3 hippocampal excitotoxicity modeling
Stereochemical purity & reported CA3 regional selectivity
CA3 lesion quantification; hippocampal damage scoring endpoints
Kainate receptor pharmacological probe
High GluK6 binding affinity (nM range)
Radioligand displacement curves; SAR reference standard benchmarking
LC-MS/MS & HPLC calibration standard
ISO 17034 CRM availability & enantiomeric purity
Method accuracy; inter-laboratory comparability; toxin quantification
ASP pathophysiology & repeated-dose studies
Defined stability profile & reported in vivo hippocampal potency
Dosing solution integrity; chronic low-dose exposure model reproducibility

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